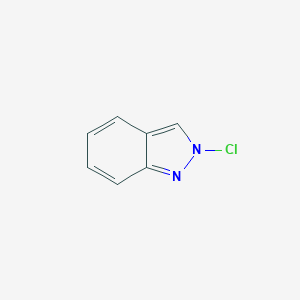

2-chloro-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-10-5-6-3-1-2-4-7(6)9-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXUWAXRJICVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315121 | |

| Record name | 2-Chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-92-8 | |

| Record name | 2-Chloro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Indazole Tautomeric Frontier: 2-Chloro-2H-Indazole vs. 3-Chloro-1H-Indazole

Technical Whitepaper on Structural Isomerism, Reactivity, and Pharmacological Relevance

Executive Summary

In the landscape of nitrogen heterocycles, indazoles present a unique challenge due to their annular tautomerism (1H- vs. 2H-).[1][2] While 3-chloro-1H-indazole is a stable, well-characterized pharmacophore (often referred to as "IndCl" in estrogen receptor

This guide distinguishes the theoretical and transient nature of this compound from its stable isomers. It provides a rigorous analysis of the

Part 1: Structural Identity and Tautomeric Dynamics

The core complexity of indazole chemistry lies in the prototropic tautomerism between the 1H- and 2H- forms. Understanding this is prerequisite to analyzing the "2-chloro" species.

1.1 The Tautomeric Equilibrium

Indazole exists in two primary tautomeric forms:

-

1H-Indazole (Benzenoid): The thermodynamically stable form (

to -

2H-Indazole (Quinoid): The less stable tautomer. It possesses a quinoid-like electronic structure, which disrupts the aromaticity of the benzene ring.

Critical Distinction:

-

This compound: This structure places a chlorine atom on the nitrogen at position 2. Chemically, this is an

-chloramine . The electronegative chlorine destabilizes the already higher-energy quinoid 2H-scaffold. -

3-Chloro-1H-Indazole: This places the chlorine on the carbon at position 3.[3] This is a

-chloride . It retains the stable 1H-benzenoid aromaticity and is the standard "chloroindazole" scaffold used in medicinal chemistry.

1.2 Quantitative Structural Properties (Computed)

| Property | This compound ( | 3-Chloro-1H-Indazole ( |

| Bond Type | Nitrogen-Halogen ( | Carbon-Halogen ( |

| Stability | Low (Reactive Oxidant) | High (Stable Solid) |

| Electronic Character | Electrophilic Cl | Nucleophilic Aromatic Ring |

| Tautomer Form | Quinoid (High Energy) | Benzenoid (Low Energy) |

| Primary Utility | Chlorinating Reagent (Theoretical) | Drug Scaffold (e.g., ER |

Part 2: Reactivity Profile and Mechanism

The "this compound" species is best understood not as a static drug target, but as a reactive intermediate in the chlorination of indazoles.

2.1 The

-Chloramine Instability

Compounds with an

-

Reactivity: These species act as oxidants or electrophilic chlorinating agents.

-

Rearrangement: Under acidic or thermal conditions,

-haloindazoles undergo an Orton-type rearrangement , where the chlorine migrates from the nitrogen to the carbon at position 3 (the most nucleophilic site on the ring), yielding the stable 3-chloro-1H-indazole.

2.2 Visualization: Chlorination and Rearrangement Pathway

The following diagram illustrates the generation of the transient

Caption: Mechanistic pathway showing the transient nature of N-chloro isomers (red) rearranging to the stable 3-chloro scaffold (green).

Part 3: Drug Development Context (The "Chloroindazole" Scaffold)

Researchers searching for "this compound" in the context of drug development are likely referencing the 3-chloro-1H-indazole scaffold, specifically in the field of Estrogen Receptor beta (ER

3.1 The "IndCl" Ligand

In neuroprotection and multiple sclerosis research, the compound often abbreviated as IndCl is 3-chloro-1H-indazole (or an

-

Mechanism: It acts as a selective ER

ligand.[4] -

Therapeutic Value: Promotes remyelination and modulates inflammation without the feminizing side effects of ER

activation. -

Pharmacokinetics: Unlike the reactive 2-chloro-2H species, the 3-chloro-1H scaffold is metabolically stable enough for oral dosing and CNS penetration.

3.2 2H-Indazoles as Scaffolds

While 2-chloro -2H-indazole is unstable, 2-alkyl -2H-indazoles are highly valuable drug scaffolds.

-

Stabilization: Substituting the N2 position with a carbon group (Methyl, Phenyl) locks the molecule in the 2H-quinoid form.

-

Applications: Inhibitors of kinases (e.g., PLK4, TTK, FGFR).

-

Synthesis Note: These are made by alkylating indazole (which gives a mixture of N1 and N2 products) or by cyclizing 2-nitrobenzaldehydes with primary amines.

Part 4: Experimental Protocols

Since this compound is a transient intermediate, the following protocols focus on (A) the synthesis of the stable 3-chloro isomer (often the actual target) and (B) the generation of 2-substituted indazoles (to access the 2H scaffold).

Protocol A: Synthesis of 3-Chloro-1H-Indazole (The Stable Isomer)

Target: Preparation of the core scaffold for ER

-

Reagents: Indazole (1.0 eq), Sodium Hypochlorite (NaOCl, 10-13% solution), Sodium Hydroxide (NaOH).

-

Procedure:

-

Dissolve indazole in aqueous NaOH (approx 2M) to form the sodium salt.

-

Cool the solution to 0–5°C in an ice bath.

-

Add NaOCl solution dropwise with vigorous stirring. Note: This initially forms the N-chloro species.

-

Allow the reaction to warm to room temperature or heat gently (40-50°C) to promote the rearrangement of the chlorine from N to C3.

-

Acidify the solution with dilute HCl to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

-

-

Validation:

-

1H NMR (DMSO-d6): Disappearance of the C3-H proton (typically a singlet around

8.0 ppm in unsubstituted indazole). -

MS: M+ and M+2 peaks (3:1 ratio) characteristic of monochlorination.

-

Protocol B: Synthesis of 2-Alkyl-2H-Indazoles (The 2H Scaffold)

Target: Accessing the 2H-tautomer scaffold (stabilized by alkylation, not chlorination).

-

Reagents: 2-Nitrobenzaldehyde, Primary Amine (R-NH2), Sodium Azide (NaN3), CuI (Catalyst).

-

Procedure (One-Pot):

-

Combine 2-nitrobenzaldehyde and the primary amine in a solvent (e.g., PEG-300 or DMSO).

-

Stir at room temperature to form the imine (Schiff base).

-

Add NaN3 and CuI (10 mol%).

-

Heat to 100–120°C. The azide attacks the imine, followed by denitrogenation and cyclization.

-

-

Outcome: Exclusive formation of the 2-substituted-2H-indazole . This avoids the N1/N2 selectivity issues of direct alkylation.

Part 5: References

-

PubChem. (n.d.). This compound (CID 817571). National Library of Medicine. [Link]

-

Giraud, F., et al. (2021). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. (Discusses halogenation at C3 vs N-halo intermediates). [Link]

-

Tiwari-Woodruff, S., et al. (2025).[5] "Chloroindazole based estrogen receptor

ligands with favorable pharmacokinetics promote functional remyelination."[5] Scientific Reports.[5] (Defines "IndCl" as the stable 3-chloro ligand). [Link] -

Claramunt, R. M., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. (In-depth analysis of 1H vs 2H energetics). [Link][6]

-

Organic Chemistry Portal. (2024). "Synthesis of Indazoles." (Protocols for 1H and 2H scaffold construction). [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-2H-Indazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-2H-indazole, a reactive N-chloro derivative of the indazole heterocyclic system. While the indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals, the N-halo derivatives remain a less explored class of compounds, primarily utilized as specialized synthetic intermediates.[1][2] This document details a proposed synthetic pathway for this compound via direct electrophilic chlorination of the indazole N-H bond. We will delve into the critical challenge of regioselectivity in indazole substitution, offering field-proven insights to rationalize experimental choices aimed at favoring the desired 2-chloro isomer over its 1-chloro counterpart. Furthermore, this guide establishes a complete, self-validating protocol for the synthesis, purification, and rigorous characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Predicted spectroscopic data are provided to serve as a benchmark for researchers. This whitepaper is intended for an audience of researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Indazole Scaffold and the Significance of N-Functionalization

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as privileged scaffolds in drug discovery.[1] The unique electronic properties and structural rigidity of the indazole core enable it to serve as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3]

The indazole system exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[2] Functionalization of the indazole nitrogen atoms is a common strategy to modulate the molecule's physicochemical and pharmacological properties. However, direct substitution on the nitrogen often presents a significant regioselectivity challenge, yielding mixtures of N1 and N2-substituted products.[4] The outcome of such reactions is delicately influenced by steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the choice of solvent and base.[5]

While N-alkylation and N-arylation of indazoles are extensively documented, the synthesis of N-haloindazoles, such as this compound, is less common. These compounds are typically not the final target but serve as reactive intermediates. The N-Cl bond is highly polarized, rendering the chlorine atom electrophilic and making N-chloro compounds effective chlorinating agents or precursors for other N-functionalized derivatives.[6] This guide aims to provide a robust framework for the controlled synthesis and unambiguous characterization of this compound.

Proposed Synthesis of this compound

Direct N-chlorination of the 1H-indazole starting material using an electrophilic chlorine source is the most direct and logical synthetic approach. The primary challenge is controlling the position of chlorination (N1 vs. N2).

The Regioselectivity Dilemma

The reaction of the indazolide anion (formed by deprotonation of 1H-indazole) with an electrophile can occur at either nitrogen.

-

N1-Substitution: Generally, N1-alkylation leads to the thermodynamically more stable product.[5]

-

N2-Substitution: The N2-position can be favored under specific, often kinetically controlled, conditions. For instance, electron-withdrawing groups at the C7 position have been shown to direct substitution to the N2 position.[5]

For N-chlorination, the reaction is typically rapid and may be governed by kinetic factors. The choice of chlorinating agent and reaction conditions is paramount in influencing the N1/N2 product ratio. Reagents such as N-Chlorosuccinimide (NCS) and tert-butyl hypochlorite (t-BuOCl) are suitable electrophilic chlorine sources for this transformation.[6][7]

Causality Behind Experimental Choices

To favor the formation of the kinetically-favored this compound, the protocol is designed around the following principles:

-

Chlorinating Agent: tert-Butyl hypochlorite (t-BuOCl) is selected as the chlorinating agent. It is a potent electrophilic chlorine source that can react under neutral or slightly basic conditions at low temperatures, favoring kinetic control.[7][8] While NCS is also effective, it is sometimes used under acidic conditions which could complicate the reaction profile.[6]

-

Base: A non-nucleophilic, sterically hindered base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used in a stoichiometric amount to deprotonate the 1H-indazole. This generates the indazolide anion in situ. Performing the reaction at low temperature immediately after anion formation should favor kinetic attack at the more accessible N2 position before equilibration can occur.

-

Solvent: An anhydrous, aprotic solvent like tetrahydrofuran (THF) is ideal. It readily dissolves the indazole and the base, is inert to the reactive species, and has a low freezing point suitable for low-temperature reactions.[5]

-

Temperature: The reaction is conducted at a low temperature (-78 °C) to minimize the reaction rate and prevent potential side reactions or rearrangement of the kinetic product to the more stable thermodynamic isomer.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be performed with all appropriate safety precautions by trained personnel.

Materials:

-

1H-Indazole (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) or Potassium tert-butoxide (1.1 eq)

-

tert-Butyl hypochlorite (t-BuOCl, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-indazole (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask to dissolve the starting material (concentration approx. 0.1 M).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Chlorination: Cool the resulting suspension to -78 °C using a dry ice/acetone bath. Slowly add tert-butyl hypochlorite (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Keep the bath temperature low (<30 °C) as N-chloro compounds can be thermally unstable.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The two isomers, 1-chloro-1H-indazole and this compound, should be separable. The 2-chloro isomer is expected to be the less polar of the two.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound and to distinguish it from its 1-chloro isomer. The following data are predicted based on known spectroscopic trends for 2-substituted indazoles.[9][10]

Predicted Spectroscopic Data

| Technique | Expected Observations for this compound | Rationale |

| ¹H NMR | H3 Proton: A singlet around δ 8.2-8.4 ppm. This proton is typically the most downfield signal in 2-substituted indazoles due to the deshielding effect of the adjacent nitrogen and the aromatic system. Aromatic Protons: Complex multiplets between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring. | The chemical shifts are based on analogous 2-aryl-2H-indazoles. The absence of an N-H proton signal (typically >10 ppm in 1H-indazole) is a key indicator of N-substitution. |

| ¹³C NMR | C3 Carbon: A signal around δ 120-125 ppm. Aromatic Carbons: Signals in the range of δ 115-150 ppm. Expect 5 distinct signals for the benzene ring carbons (C4-C7a). | The chemical shifts are extrapolated from known 2-substituted indazole derivatives. The exact positions will be influenced by the electronegativity of the N-Cl bond. |

| Mass Spec. (EI/ESI) | Molecular Ion (M⁺): A prominent peak at m/z 152. Isotope Pattern: A characteristic M+2 peak at m/z 154 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. | The molecular weight of C₇H₅ClN₂ is 152.58. The ³⁵Cl/³⁷Cl natural isotopic abundance ratio (~3:1) provides a definitive signature in mass spectrometry. |

| IR Spectroscopy | Absence of N-H stretch: No broad peak in the 3100-3400 cm⁻¹ region. Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹. C=C and C=N stretches: Sharp absorptions in the 1450-1620 cm⁻¹ fingerprint region. N-Cl stretch: A weak to medium absorption expected in the 600-800 cm⁻¹ region. | The most critical diagnostic feature is the absence of the N-H stretching vibration, which is present in the 1H-indazole starting material. |

Distinguishing Between N1 and N2 Isomers

The primary method for distinguishing between the 1-chloro and 2-chloro isomers is ¹H NMR spectroscopy. In 1-substituted indazoles, the H3 proton signal is typically more upfield compared to its position in 2-substituted isomers. Therefore, the 1-chloro isomer would be expected to show the H3 singlet at a lower chemical shift (e.g., δ 7.9-8.1 ppm) compared to the 2-chloro isomer (δ 8.2-8.4 ppm).

Safety, Stability, and Handling

-

Stability: N-chloro compounds can be unstable. They may be sensitive to light, heat, and acid. It is recommended to store this compound in a cool, dark place under an inert atmosphere and to use it relatively quickly after synthesis.

-

Safety: tert-Butyl hypochlorite is a strong oxidizing agent and can be explosive.[7] It should be handled with extreme care in a well-ventilated fume hood. Sodium hydride reacts violently with water to produce flammable hydrogen gas. All procedures should be carried out by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By understanding the principles of indazole reactivity and carefully selecting reaction conditions to promote kinetic control, it is plausible to synthesize the target N2-chloro isomer selectively. The proposed protocol for synthesis, purification, and characterization provides a self-validating framework for researchers to produce and confirm the identity of this reactive synthetic intermediate. The predicted analytical data serves as a crucial reference point for experimental verification. This work provides a valuable resource for chemists seeking to explore the synthetic utility of N-haloindazoles in the development of novel chemical entities.

References

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyl hypochlorite. Wikipedia. Available at: [Link]

-

Yadav, G., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

-

IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Cunningham, D., & Kerins, B. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. Available at: [Link]

-

PubMed. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Aliyaar, N., et al. (n.d.). Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. DOI. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-chloro-2H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-2H-indazole is a halogenated heterocyclic aromatic compound that belongs to the indazole family. The indazole scaffold, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities. The introduction of a chlorine atom at the 2-position of the indazole ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable synthon for the development of novel therapeutic agents and other functional organic materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Core Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 887571-92-8[1] |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=NN2Cl |

| InChI Key | RHXUWAXRJICVQX-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the construction of the indazole ring with a pre-installed chloro group at the N2 position or the direct N-chlorination of a pre-existing indazole core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Method 1: N-Chlorination of 1H-Indazole

A direct and often efficient method for the preparation of this compound is the N-chlorination of commercially available 1H-indazole. This transformation can be achieved using various chlorinating agents. A common and effective reagent for this purpose is N-chlorosuccinimide (NCS).

Reaction Scheme:

Sources

Spectroscopic Characterization of Chloroindazoles: A Technical Guide

This technical guide details the spectroscopic characterization of chloro-substituted indazoles.

Editorial Note on Nomenclature & Stability:

The specific designation "2-chloro-2H-indazole" implies a chlorine atom bonded directly to the nitrogen at position 2 (

-

Scenario A: You are analyzing 3-chloro-1H-indazole (the standard stable "chloroindazole" scaffold).[1]

-

Scenario B: You are analyzing a 2-substituted-2H-indazole where the "chloro" refers to a substituent on an attached ring (e.g., 2-(2-chlorophenyl)-2H-indazole), common in ER

ligand research.[1]

This guide primarily characterizes 3-chloro-1H-indazole (the stable core) and provides the diagnostic markers to distinguish it from 2-substituted 2H-indazole isomers.[1]

Part 1: Structural Isomerism & Diagnostic Logic[1]

The core challenge in indazole chemistry is distinguishing between the benzenoid 1H-tautomer and the quinonoid 2H-tautomer .[1] While 1H is thermodynamically favored in the unsubstituted core, substitution at N2 locks the system into the 2H-quinonoid form, drastically altering the NMR signature.

Diagnostic Flowchart (Graphviz)

Figure 1: Decision logic for assigning indazole regiochemistry.

Part 2: Spectroscopic Data of 3-Chloro-1H-indazole

CAS: 29110-74-5 | Formula: C

This is the most common stable chloroindazole.[1] The chlorine is at the C3 position.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 13.0 - 13.5 | Broad Singlet | NH (1) | Highly exchangeable; shift varies with concentration/solvent. | |

| 7.65 | Doublet ( | H4 | Deshielded by proximity to C3-Cl (peri-effect).[1] | |

| 7.55 | Doublet ( | H7 | Typical aromatic doublet. | |

| 7.40 | Triplet ( | H6 | - | |

| 7.20 | Triplet ( | H5 | - | |

| 141.0 | Quaternary | C7a | Bridgehead carbon.[1] | |

| 134.5 | Quaternary | C3 -Cl | Diagnostic: Significant upfield shift compared to unsubstituted C3 (134 vs 145 ppm) due to heavy atom effect of Cl. | |

| 127.0 | CH | C6 | - | |

| 120.5 | CH | C5 | - | |

| 119.5 | CH | C4 | - | |

| 110.5 | CH | C7 | - |

Mass Spectrometry (MS)

Ionization: ESI+ or EI

-

Molecular Ion (

): 152.0 (100%), 154.0 (33%).[1]-

Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom (

Cl /

-

-

Fragmentation (EI):

Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR

-

3100–3400 cm

: Broad, medium intensity (N-H stretch).[1] Absence of this band suggests N-substitution. [1] -

1620 cm

: C=N stretch (Indazole ring).[1] -

740–750 cm

: C-Cl stretch (often obscured by aromatic out-of-plane bending, but distinct in fingerprint).[1]

Part 3: Characterization of 2-Substituted-2H-Indazoles

If your "2-chloro" compound refers to a 2H-indazole scaffold (e.g., 2-(4-chlorophenyl)-2H-indazole), the spectral signature is distinctively different due to the fixed quinonoid structure.[1]

Diagnostic Marker: The H3 Singlet

In 2-substituted indazoles, the proton at position 3 (H3) becomes a highly diagnostic singlet.

| Feature | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) |

| H3 Signal | ||

| UV-Vis ( | ~250-260 nm | ~290-310 nm (Red-shifted due to extended conjugation) |

| C3 Shift | ~134 ppm | ~120-125 ppm |

Data for 2-(4-chlorophenyl)-2H-indazole (Representative Drug Scaffold):

-

H NMR (CDCl

-

C NMR:

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1H-indazole (Standard)

This protocol ensures the chlorination occurs at C3, avoiding N-chlorination instability.[1]

-

Reagents: 1H-Indazole (1.0 eq), Sodium Hypochlorite (NaOCl) or

-Chlorosuccinimide (NCS).[1] -

Solvent: Acetonitrile (ACN) or NaOH (aq).[1]

-

Procedure:

-

Validation: Check for disappearance of H3 singlet (

8.0) in NMR.[1][3][4][5][6]

Protocol B: Differentiating N-Cl vs C-Cl (Chemical Test)

If you suspect you have the unstable

-

KI Starch Test:

-halo compounds act as oxidants.[1]

Part 5: References

-

Tautomerism and NMR Assignments:

-

Synthesis of 3-Chloroindazoles:

-

2-Substituted Indazoles (ER

Ligands): -

General Spectral Data:

Sources

- 1. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. firstwordpharma.com [firstwordpharma.com]

The Chlorine Atom on the 2H-Indazole Ring: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates. The strategic functionalization of this heterocyclic core is paramount for the exploration of new chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom on the 2H-indazole ring, a versatile handle for a range of transformative chemical reactions. We will delve into the mechanistic underpinnings and provide field-proven insights into three cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. This guide is intended to empower researchers to leverage the unique reactivity of chloro-2H-indazoles in the design and synthesis of novel molecular entities for drug discovery and development.

Introduction: The 2H-Indazole Core and the Significance of the C-Cl Bond

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable, the 2H-indazole isomer is a crucial pharmacophore found in numerous bioactive molecules.[1] The introduction of a chlorine atom onto the 2H-indazole ring provides a key reactive center for further molecular elaboration. The C-Cl bond, while generally less reactive than its bromide or iodide counterparts in cross-coupling reactions, offers advantages in terms of substrate availability and cost-effectiveness.[2] Understanding and controlling the reactivity of this bond is therefore a critical aspect of synthetic strategy in modern medicinal chemistry.

This guide will focus on the reactivity of the chlorine atom at various positions of the 2H-indazole ring, with a particular emphasis on the C3 and C5 positions, which are common sites for substitution. We will explore how the electronic nature of the 2H-indazole ring system, influenced by the substituent at the N2 position, dictates the feasibility and outcome of key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) on Chloro-2H-Indazoles

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of carbon-heteroatom bonds. In the context of chloro-2H-indazoles, this reaction allows for the direct displacement of the chlorine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Mechanistic Principles and Driving Forces

The SNAr reaction on an electron-deficient aromatic ring proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction.[4] In the 2H-indazole system, the pyrazole moiety acts as an intrinsic electron-withdrawing group, thereby activating the attached benzene ring towards nucleophilic attack. The position of the nitrogen atoms influences the electron distribution within the ring, making certain positions more susceptible to SNAr.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, particularly on heteroaromatic systems with good leaving groups like chlorine.[5]

The Influence of the N2-Substituent

The nature of the substituent at the N2 position of the indazole ring plays a critical role in modulating the reactivity of the C-Cl bond in SNAr reactions. Electron-withdrawing groups on the N2-substituent will further decrease the electron density of the indazole ring system, enhancing the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reactivity. This electronic tuning provides a valuable tool for controlling the reaction outcome.

Experimental Protocol: SNAr of 3-Chloro-2-aryl-2H-indazole with a Secondary Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of a chlorine atom at the C3 position of a 2-aryl-2H-indazole with a secondary amine, such as morpholine.

Diagram of the Experimental Workflow:

Sources

- 1. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aromatic Nucleophilic Substitution [fishersci.se]

- 4. askfilo.com [askfilo.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-2H-indazole: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-2H-indazole, a halogenated derivative of the indazole heterocyclic system. While the indazole core, first described by Emil Fischer in 1880, has been a cornerstone in medicinal chemistry, the specific history of its N-chloro counterpart is less documented.[1] This guide traces the likely origins of this compound through the evolution of indazole chemistry, details its synthesis via historical and modern methods, explores its reactivity and synthetic utility, and touches upon the broader biological significance of halogenated indazoles.

Introduction: The Indazole Scaffold and the Emergence of N-Halogenated Derivatives

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged structure" in drug discovery.[2] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3] The parent indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The functionalization of the indazole core, including halogenation, has been a key strategy in the development of novel therapeutic agents.

While the early history of indazole synthesis dates back to the 19th century, the specific discovery of this compound is not well-documented as a singular event.[1] Its emergence is intrinsically linked to the broader exploration of indazole chemistry and the development of N-halogenation techniques in the 20th century. It is probable that this compound was first prepared as part of systematic studies on the reactivity of the indazole nitrogen atoms.

Synthesis of this compound: A Historical and Modern Perspective

The synthesis of this compound can be approached through two primary strategies: direct N-chlorination of a pre-formed indazole ring or construction of the indazole ring with the chloro group already in place.

Historical Approach: Direct N-Chlorination of Indazole

The most direct and historically likely route to this compound is the N-chlorination of indazole. This method relies on the reaction of the indazole N-H bond with a suitable chlorinating agent.

Conceptual Experimental Protocol (Hypothetical Historical Method):

A likely early approach would have involved the reaction of indazole with a source of electrophilic chlorine.

-

Step 1: Deprotonation (Optional but likely for regioselectivity). Treatment of indazole with a mild base to generate the indazolide anion.

-

Step 2: Chlorination. Reaction of the indazolide anion with a chlorinating agent such as chlorine gas (Cl₂) or an N-chloroamide. The regioselectivity (N1 vs. N2 chlorination) would be a key challenge, often resulting in a mixture of isomers.

Modern Advancements in N-Halogenation:

Modern organic synthesis offers more refined and selective methods for N-halogenation. While specific procedures for this compound are not extensively detailed in readily available literature, analogous reactions with other N-heterocycles provide a template. For instance, the use of reagents like N-chlorosuccinimide (NCS) in an appropriate solvent system allows for controlled chlorination.

Modern Synthetic Strategies for the 2H-Indazole Core

While direct chlorination is a primary route, modern organic synthesis has developed numerous sophisticated methods for constructing the 2H-indazole skeleton, which can be subsequently chlorinated or utilize chlorinated starting materials.

Table 1: Comparison of Modern Synthetic Methods for 2H-Indazoles

| Method | Description | Advantages | Disadvantages |

| Davis-Beirut Reaction | Exploits the chemistry of in situ generated nitroso imine or nitroso benzaldehyde intermediates for N-N bond formation and subsequent cyclization.[4] | Robust, versatile, and allows for the synthesis of a wide range of substituted 2H-indazoles under alkaline conditions.[4] | Can have limitations in substrate scope, particularly for N-aryl substituted 2H-indazoles.[4] |

| Palladium-Catalyzed Intramolecular Amination | Involves the palladium-catalyzed cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form the 2H-indazole ring. | Effective for both electron-rich and electron-deficient substrates, leading to diversely functionalized products. | Requires the synthesis of the hydrazine precursor. |

| Copper-Catalyzed Three-Component Reaction | A one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where a copper catalyst facilitates the formation of C-N and N-N bonds.[2][5] | High tolerance for various functional groups and a broad substrate scope.[5] | May require elevated temperatures. |

| [3+2] Dipolar Cycloaddition | A rapid and efficient method using the cycloaddition of sydnones and arynes to construct the 2H-indazole ring.[6] | Offers mild reaction conditions, high yields, and avoids contamination with the 1H-indazole isomer.[6] | The synthesis of substituted sydnones and aryne precursors can be multi-stepped. |

| Reductive Cyclization of o-Nitrobenzylamines | Involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization to form the 2H-indazole. | A mild, one-pot method that avoids high temperatures and excess reagents. | The choice of reducing agent is critical for the success of the reaction. |

Experimental Workflow for a Modern Synthesis (Illustrative Example):

The following diagram illustrates a generalized workflow for a copper-catalyzed three-component synthesis of a 2-aryl-2H-indazole, which could then be subjected to N-chlorination.

Caption: Generalized workflow for the synthesis of a 2-aryl-2H-indazole.

Reactivity and Synthetic Utility of this compound

The key to the synthetic utility of this compound lies in the reactivity of the N-Cl bond. This bond is polarized, with the chlorine atom being electrophilic, making it susceptible to attack by nucleophiles.

Reactions with Nucleophiles

This compound can serve as a precursor to a variety of N-functionalized 2H-indazoles through nucleophilic substitution at the nitrogen atom.

Reaction Scheme:

Where Nu⁻ can be a range of nucleophiles such as alkoxides, amines, and carbanions. This reactivity opens up avenues for the synthesis of diverse libraries of 2H-indazole derivatives for biological screening.

Rearrangement Reactions

N-halo-N-heterocycles are known to undergo rearrangement reactions, often promoted by light or heat. In the case of this compound, a potential rearrangement could lead to the formation of C-chlorinated indazoles. This provides a pathway to introduce chlorine atoms onto the carbocyclic ring of the indazole system.

Logical Relationship Diagram of Reactivity:

Caption: Reactivity pathways of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns would be characteristic of the substitution pattern on the benzene ring. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-150 ppm. The carbon attached to the nitrogen atoms would have distinct chemical shifts. |

| Mass Spectrometry | The molecular ion peak would correspond to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments. |

Biological Significance and Applications

While specific biological activity data for this compound is not extensively reported, the broader class of halogenated indazoles has significant therapeutic importance. The introduction of a halogen atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Halogenated indazoles are key intermediates in the synthesis of numerous pharmaceuticals. For example, the synthesis of certain kinase inhibitors used in cancer therapy involves halogenated indazole precursors. The reactivity of the C-halogen and N-halogen bonds allows for further functionalization and the construction of complex molecular architectures.

Conclusion

This compound, while not having a celebrated "discovery" moment, represents an important subclass of the medicinally vital indazole family. Its synthesis, evolving from likely early, non-selective N-chlorination methods to being accessible through a variety of modern, sophisticated synthetic routes for the 2H-indazole core, highlights the progress in organic chemistry. The reactivity of the N-Cl bond provides a valuable handle for the synthesis of diverse 2-substituted-2H-indazoles, making it a potentially useful intermediate for drug discovery and development. Further exploration of the specific biological profile of this compound and its derivatives could unveil novel therapeutic applications.

References

-

D. Shi, J. Org. Chem., 2012, 77, 3127-3133. [Link]

-

M. R. Kumar, A. Park, N. Park, S. Lee, Org. Lett., 2011, 13, 3542-3545. [Link]

-

Kumar et. al. has reported the synthesis of 2- aryl-2H-Indazoles through one-pot, three-component condensation reactions... CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

-

N. E. Genung, L. Wei, G. E. Aspnes, Org. Lett., 2014, 16, 3114-3117. [Link]

-

P. Ghosh, A. Hajra, J. Org. Chem., 2021, 86, 10883-10888. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

-

Proposed method for the direct synthesis of 2H-Indazoles derivatives by easily available substrate - ResearchGate. [Link]

-

A new effective route for the synthesis of substituted 2h-indazoles - Semantic Scholar. [Link]

-

Indazole synthesis - Organic Chemistry Portal. [Link]

- WO2017186693A1 - Synthesis of indazoles - Google P

-

Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC - NIH. [Link]

-

Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. - Semantic Scholar. [Link]

-

1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1 - ResearchGate. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed. [Link]

-

indazole - Organic Syntheses Procedure. [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy - YouTube. [Link]

-

An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles | Request PDF - ResearchGate. [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. [Link]

Sources

- 1. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-2H-Indazole: A DFT-Based Approach

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Understanding their electronic structure, reactivity, and spectroscopic properties is paramount for rational drug design and development. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 2-chloro-2H-indazole, a representative halogenated indazole isomer. We will delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations, from initial structure preparation to the analysis of complex molecular properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to gain deeper insights into the behavior of heterocyclic molecules.

Introduction: The Significance of Indazoles and the Role of Computation

The indazole scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds with antitumor, anti-inflammatory, and anti-HIV activities. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. The less stable 2H-indazole isomers, however, are also of significant interest and are prevalent in various bioactive molecules.[1]

The introduction of a halogen, such as chlorine, onto the indazole ring system profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, this compound presents a unique electronic profile due to the interplay between the aromatic system and the electronegative N-chloro substituent.

Quantum chemical calculations, particularly DFT, have become indispensable tools for elucidating the properties of such molecules at an atomic level.[2][3] These methods allow us to predict molecular geometries, vibrational frequencies (IR/Raman spectra), electronic properties (e.g., reactivity, charge distribution), and excited-state behavior (UV-Vis spectra) with a high degree of accuracy, complementing and guiding experimental efforts.[2]

This guide will provide a validated, step-by-step workflow for the computational investigation of this compound, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

The Computational Workflow: A Conceptual Overview

The process of a quantum chemical investigation can be visualized as a logical sequence of steps, each building upon the last. The primary goal is to find the most stable three-dimensional arrangement of the atoms (the optimized geometry) and then use this structure to calculate various chemical and physical properties.

Caption: A generalized workflow for quantum chemical calculations.

Part 1: Setting the Stage - The Computational Model

The reliability of any quantum chemical calculation hinges on the selection of an appropriate theoretical model. This involves choosing a method (level of theory) and a basis set.

Level of Theory: Why B3LYP?

For organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4][5] Among the myriad of available functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a proven and widely used choice.[6][7]

-

Expertise & Causality: B3LYP is a hybrid functional, meaning it incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. This mixing corrects for some of the inherent limitations of pure DFT functionals, often leading to more accurate predictions of molecular geometries, vibrational frequencies, and thermochemistry for a broad range of organic systems.[4][5] Its performance has been extensively benchmarked against experimental data, making it a trustworthy choice for this application.[7]

Basis Set Selection: The Case for 6-311+G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For this compound, the 6-311+G(d,p) Pople-style basis set is a robust and appropriate choice.

-

Expertise & Causality: Let's dissect this nomenclature to understand its power:

-

6-311G : This indicates a triple-zeta split-valence basis set. It uses one function for core atomic orbitals and splits the valence orbitals into three functions of different sizes. This provides significant flexibility for describing the electrons involved in chemical bonding.

-

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms.[8] These are large, broad functions that are crucial for accurately describing species with lone pairs or regions of diffuse electron density, such as the nitrogen and chlorine atoms in our molecule.[8]

-

(d,p) : This denotes the inclusion of polarization functions . 'd' functions are added to heavy atoms, and 'p' functions are added to hydrogen atoms.[9] These higher angular momentum functions allow the orbitals to change shape and shift their center away from the nucleus, which is essential for correctly modeling the directional nature of chemical bonds and intermolecular interactions.[9]

-

While other basis sets exist, 6-311+G(d,p) provides a high-quality description without the prohibitive computational cost of very large basis sets, making it an excellent choice for molecules of this size.[10][11]

Part 2: The Core Computations - Optimization and Validation

With the model chemistry defined (B3LYP/6-311+G(d,p)), we can proceed with the core calculations.

Geometry Optimization

The first step is to find the lowest energy structure, or the equilibrium geometry, of the molecule on the potential energy surface. The calculation iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is at a minimum.

Vibrational Frequency Analysis: The Self-Validation Step

After optimization, a frequency calculation is mandatory .[12] This step calculates the second derivatives of the energy with respect to atomic positions.[13][14]

-

Trustworthiness: The frequency analysis serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a saddle point (a transition state).[15] This is a built-in check to validate the integrity of the optimized geometry.

-

Thermochemical Data: The calculation yields the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy, which are crucial for calculating reaction energies.[16] It also provides the frequencies and intensities for the molecule's IR and Raman spectra.

-

Part 3: Analysis of Molecular Properties

Using the validated, optimized geometry, we can now compute a wealth of properties to understand the chemical nature of this compound.

Electronic Structure and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[17] It provides a powerful visual guide to chemical reactivity.[18]

-

Interpretation:

-

Red Regions (Negative Potential): Indicate an excess of electron density, typically around electronegative atoms like nitrogen. These are the most likely sites for electrophilic attack.[19][20]

-

Blue Regions (Positive Potential): Indicate a deficiency of electron density, often near hydrogen atoms bonded to electronegative atoms. These are potential sites for nucleophilic attack.[19][20]

-

Green/Yellow Regions: Represent neutral or weakly polar areas.

-

For this compound, the MEP map would likely show a negative potential around the N1 nitrogen, suggesting it is a primary site for protonation or interaction with electrophiles.

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.[21][22]

-

Key Outputs:

-

Natural Atomic Charges: Provides a more robust measure of charge distribution than other methods like Mulliken charges.[22]

-

Hybridization: Details the s and p character of atomic orbitals in bonds.

-

Second-Order Perturbation Theory Analysis: Quantifies the stabilizing energy of donor-acceptor interactions (e.g., lone pair donating into an anti-bonding orbital), which is a powerful way to analyze hyperconjugation and delocalization effects.[23]

-

Spectroscopic Properties

The frequencies and intensities calculated in the validation step can be used to generate a theoretical vibrational spectrum. This is invaluable for interpreting experimental IR and Raman spectra, allowing for precise assignment of vibrational modes to specific bonds or functional groups (e.g., the N-Cl stretch, C=N stretches, aromatic C-H bends).

By employing Time-Dependent DFT (TD-DFT), one can calculate the vertical excitation energies from the ground state to various excited states.[24][25]

-

Application: This allows for the simulation of the UV-Vis absorption spectrum. The calculation provides the excitation wavelength (λ) and the oscillator strength (f), which is proportional to the intensity of the absorption band.[26] This can help assign the electronic transitions observed experimentally (e.g., π → π* or n → π* transitions).[27]

Detailed Experimental Protocol

This section provides a generalized, step-by-step protocol using syntax common in computational chemistry software like Gaussian.[28][29][30]

Step 1: Build the Initial Structure

-

Use a molecular builder (e.g., GaussView, Avogadro) to construct the this compound molecule.

-

Perform a preliminary geometry cleanup using molecular mechanics to ensure reasonable bond lengths and angles.

-

Save the coordinates as a .xyz or .gjf file.

Step 2: Create the Input File for Optimization and Frequencies

-

Create a text file (e.g., 2ClInd_opt_freq.gjf).

-

The input file should be structured as follows:

-

Causality:

-

%nprocshared=8 and %mem=16GB: Allocate computational resources (8 CPU cores, 16 GB RAM). Adjust as needed.

-

#p B3LYP/6-311+G(d,p): Specifies the level of theory and basis set. The 'p' requests progress printing.

-

Opt Freq: These keywords request a geometry optimization followed by a frequency calculation in the same job.

-

0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

-

Step 3: Run the Calculation

-

Submit the input file to the computational chemistry software (e.g., g16 2ClInd_opt_freq.gjf).

-

Monitor the output file (.log or .out) for successful completion. A "Normal termination" message is the desired outcome.

Step 4: Post-Processing and Analysis

-

Verify the Geometry: Open the output file in a visualizer. Check the frequency section to ensure there are no imaginary frequencies.

-

NBO Analysis: Use the optimized coordinates to run a single-point energy calculation with the NBO keyword.

-

Input file (2ClInd_nbo.gjf):

-

-

TD-DFT for UV-Vis: Use the optimized coordinates to run a TD-DFT calculation.

-

Input file (2ClInd_tddft.gjf):

-

TD(NStates=10) requests the calculation of the first 10 excited states.

-

Data Presentation and Interpretation

All quantitative results should be tabulated for clarity and comparison.

Table 1: Selected Calculated Structural Parameters

| Parameter | Atom IDs | Calculated Value |

|---|---|---|

| Bond Length (Å) | N2-Cl | e.g., 1.75 |

| Bond Length (Å) | N1-N2 | e.g., 1.35 |

| Bond Angle (°) | C7a-N1-N2 | e.g., 110.5 |

| Dihedral Angle (°) | Cl-N2-N1-C7a | e.g., 180.0 |

(Note: Values are illustrative and must be obtained from the calculation output.)

Table 2: Calculated Electronic and Thermochemical Properties

| Property | Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Gibbs Free Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

(Note: Values are illustrative.)

Caption: MEP of this compound (B3LYP/6-311+G(d,p)). Red areas indicate negative potential (electrophilic attack sites), while blue areas indicate positive potential.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical investigation of this compound using Density Functional Theory. By adhering to this protocol—from the careful selection of a reliable model chemistry (B3LYP/6-311+G(d,p)) to the critical self-validation step of frequency analysis—researchers can generate high-quality, reproducible data. The subsequent analysis of electronic structure, reactivity descriptors, and spectroscopic properties provides invaluable insights that can accelerate the drug discovery process, enabling a more rational, structure-based approach to the design of novel indazole-based therapeutics.

References

-

M. D. Stewart, J. M. Herbert (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A. [Link]

-

D. C. Young (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real-World Problems. Wiley. [Link]

-

R. Pierce (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

J. D. Thompson, C. J. Cramer, D. G. Truhlar (2003). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

A. D. Becke (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics. [Link]

-

J. M. Herbert (2024). In Defense of (Certain) Pople-Type Basis Sets. ChemRxiv. [Link]

-

B. L. Chittari (2018). How to interpret a map of electrostatic potential (MEP)?. ResearchGate. [Link]

-

S. K. McKemmish, J. M. Herbert (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

-

University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]

-

S. J. R. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]

-

Q-Chem. Q-Chem 5.0 User's Manual: Vibrational Analysis. [Link]

-

L. N. Vidal, et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

ReSpect program. Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. [Link]

-

A. A. Adebayo (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

University of Liverpool. Lecture 6 Model Answers: Choosing a Basis Set. [Link]

-

Q-Chem. Vibrational frequency calculations. [Link]

-

J. D. Thompson, C. J. Cramer, D. G. Truhlar (2003). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]

-

S. Maeda, et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]

-

Dr. M. A. Hashmi (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

-

S. Grimme. Molecular Electrostatic Potential (MEP). [Link]

-

SB (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

ORCA Manual. Natural Bond Orbital (NBO) Analysis. [Link]

-

S. K. McKemmish, et al. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]

-

ORCA Tutorials. UVVis spectroscopy (UV/Vis). [Link]

-

S. El-Faham, et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

J. D. Thompson, et al. (2003). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Semantic Scholar. [Link]

-

Y. Liu, et al. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. [Link]

-

L. N. Vidal, et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

A. M. J. J. Bonin. Chapter 3 Quantum chemistry calculations. [Link]

-

Rowan Scientific. Frequencies and Thermochemistry. [Link]

-

Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

M. J. Holst, et al. (2012). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. [Link]

-

Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos. [Link]

-

Chemistry LibreTexts (2023). Electrostatic Potential maps. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rroij.com [rroij.com]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (2008) | Julian Tirado-Rives | 1175 Citations [scispace.com]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. software.entos.ai [software.entos.ai]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 16. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 17. MEP [cup.uni-muenchen.de]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 22. q-chem.com [q-chem.com]

- 23. m.youtube.com [m.youtube.com]

- 24. ReSpect program [respectprogram.org]

- 25. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 26. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 27. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 28. m.youtube.com [m.youtube.com]

- 29. medium.com [medium.com]

- 30. gaussian.com [gaussian.com]

Methodological & Application

Application Note & Protocol: Strategies for the Regioselective N2-Arylation of Indazoles

Abstract

The 2-aryl-2H-indazole scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent PARP inhibitors for cancer therapy.[1] However, the synthesis of these molecules is complicated by the inherent challenge of controlling regioselectivity during N-arylation of the parent 1H-indazole, which can lead to mixtures of the desired N2-isomer and the thermodynamically more stable N1-isomer. This guide provides a comprehensive overview of robust and field-proven protocols for achieving high N2-selectivity in the N-arylation of indazoles. We delve into the mechanistic rationale behind catalyst and ligand selection for both copper- and palladium-catalyzed systems, offer detailed, step-by-step experimental procedures, and provide troubleshooting guidance for common challenges. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize 2-aryl-2H-indazole derivatives.

The Core Challenge: Controlling Regioselectivity in Indazole N-Arylation

The direct N-arylation of 1H-indazole presents a classic challenge in heterocyclic chemistry. The indazole core exists in tautomeric equilibrium between the 1H- and 2H-forms, and its anion possesses two nucleophilic nitrogen centers. Consequently, arylation reactions often yield a mixture of N1- and N2-substituted products.

-

Thermodynamic vs. Kinetic Control: The N1-aryl-1H-indazole is generally the more thermodynamically stable isomer. Many reaction conditions that allow for equilibrium to be reached will favor this product. Achieving high selectivity for the N2-aryl-2H-indazole often requires conditions that operate under kinetic control, where the transition state leading to the N2 product is lower in energy.

-

Causality of Reaction Parameters: The choice of metal catalyst, ligand, base, and solvent system is paramount in directing the regiochemical outcome.[2]

-

Catalyst/Ligand System: The steric and electronic properties of the ligand coordinating to the metal center can preferentially shield one nitrogen atom or favor coordination to the other, thereby directing the aryl group transfer.

-

Base: The strength and nature of the base can influence the aggregation state of the indazolide anion and its subsequent reactivity.

-

Solvent: Solvent polarity and coordinating ability can impact the solubility of intermediates and the stability of the catalytic species.

-

A patent for the synthesis of a PARP inhibitor highlights that strategic protection of other functional groups on the indazole can improve reactivity and drive regioselective N2-arylation.[1] This underscores the importance of a holistic approach to reaction design.

Strategic Approaches to N2-Selective Arylation

Two primary transition-metal-catalyzed cross-coupling reactions have been successfully adapted for the N2-selective arylation of indazoles: the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination.[3]

Protocol I: Copper-Catalyzed N2-Arylation with Aryl Halides

The Ullmann-Goldberg reaction is a classical method for C-N bond formation. Modern iterations utilize catalytic amounts of copper, often in conjunction with a ligand, to achieve high yields and selectivity under milder conditions than the stoichiometric original.[2] Diamine ligands have proven particularly effective for this transformation.[4]

Scientific Rationale: The copper(I) catalyst coordinates with the indazole N-H bond. The choice of a suitable ligand, such as a 1,2-diamine, facilitates the catalytic cycle and can sterically influence the approach to the N2 position. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are effective bases, as their moderate strength and the nature of their counter-ions promote the reaction without causing unwanted side reactions. DMF and Dioxane are common solvents due to their high boiling points and ability to dissolve the various reaction components.

Detailed Experimental Protocol:

-

Materials & Reagents:

-

1H-Indazole (1.0 equiv)

-

Aryl iodide or aryl bromide (1.1 - 1.5 equiv)

-

Copper(I) Iodide (CuI) (5-10 mol%)

-

N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed Dioxane or N,N-Dimethylformamide (DMF) (0.1 - 0.2 M)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Reaction Setup:

-

To an oven-dried Schlenk flask or reaction vial, add 1H-indazole, the aryl halide, K₃PO₄ (or Cs₂CO₃), and CuI under an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the DMEDA ligand via syringe.

-

Seal the vessel and place it in a pre-heated oil bath at 110 °C.

-

-

Reaction Monitoring & Work-up:

-

Stir the reaction vigorously for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the organic filtrates and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the N2- and N1-isomers, with the N2-isomer often being less polar.

-

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Arylating Agent | Selectivity | Reference |

| CuI | DMEDA | K₃PO₄ | Dioxane | 110 | Aryl Iodide | Good to Excellent N1 | [2][4] |

| CuCl | None | Cs₂CO₃ | DMF | 120 | Diaryliodonium Salt | Excellent N2 | [5] |